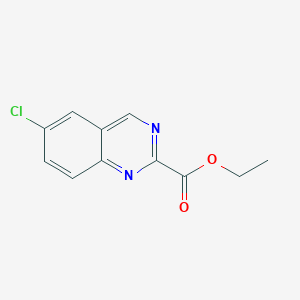

Ethyl 6-chloroquinazoline-2-carboxylate

Description

Significance of the Quinazoline (B50416) Core in Heterocyclic Chemistry Research

The quinazoline skeleton, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern heterocyclic chemistry. princeton.edu Its prevalence in over 200 naturally occurring alkaloids and numerous synthetic compounds underscores its chemical stability and versatile reactivity. sigmaaldrich.com The true significance of the quinazoline core, however, lies in its profound impact on medicinal chemistry. princeton.edu The inherent bioactivity of the quinazoline scaffold has led to its incorporation into a wide array of therapeutic agents. sigmaaldrich.com Marketed drugs containing this moiety exhibit diverse pharmacological activities, including antihypertensive, diuretic, and anticancer properties. princeton.edu The ability of the quinazoline structure to interact with various biological targets has made it a focal point for drug discovery and development, with ongoing research continually uncovering new therapeutic potentials. princeton.eduresearchgate.net

Positioning of Ethyl 6-chloroquinazoline-2-carboxylate as a Key Quinazoline Derivative

This compound emerges as a significant derivative within the vast family of quinazolines. Its importance is primarily derived from its role as a versatile chemical intermediate. The strategic placement of a chloro group at the 6-position and an ethyl carboxylate at the 2-position furnishes the molecule with multiple reactive sites, making it a valuable building block for the synthesis of more complex quinazoline-based compounds. researchgate.net The synthesis of this compound is logically conceived from precursors such as 2-amino-5-chlorobenzoic acid, highlighting a direct lineage from fundamental starting materials in organic synthesis. chemicalbook.com This derivative serves as a crucial stepping stone in multi-step synthetic pathways aimed at producing novel compounds with potential therapeutic applications, such as p21-activated kinase 4 (PAK4) inhibitors.

The structural attributes of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1613023-40-7 |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| Predicted Boiling Point | 391.3±34.0 °C |

| Predicted Density | 1.341±0.06 g/cm³ |

| Predicted pKa | -0.80±0.30 |

Note: Physical properties are predicted values from chemical databases. nih.gov

Academic Context of Halogenation and Esterification on Quinazoline Scaffolds

The functionalization of the quinazoline core through halogenation and esterification is a well-established strategy in synthetic organic chemistry, driven by the desire to modulate the physicochemical and biological properties of the resulting molecules. Halogenation, particularly the introduction of chlorine or bromine atoms at specific positions on the benzene ring of the quinazoline scaffold, is known to significantly influence the bioactivity of the compound. researchgate.net For instance, the presence of a halogen at the 6-position has been shown in various studies to enhance the antimicrobial and cytotoxic profiles of quinazolinone derivatives. researchgate.net This is often attributed to the halogen's ability to alter the electronic distribution within the molecule and to participate in halogen bonding, thereby influencing its interaction with biological targets.

Esterification, on the other hand, provides a reactive handle for further molecular elaboration. The introduction of an ester group, such as the ethyl carboxylate in this compound, opens up a plethora of synthetic possibilities. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in various coupling reactions. This versatility allows for the construction of diverse libraries of quinazoline derivatives for biological screening. The combination of halogenation and esterification in a single molecule, as seen in this compound, therefore represents a deliberate and strategic approach to creating highly valuable intermediates for research and development in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloroquinazoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBCCDOVTTYEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 6 Chloroquinazoline 2 Carboxylate and Analogues

De Novo Synthesis Strategies for Quinazoline-2-carboxylates

The de novo synthesis of quinazoline-2-carboxylates involves the construction of the heterocyclic ring from acyclic or simpler cyclic precursors. Various strategies have been developed, leveraging different catalytic systems and reaction types to achieve this transformation efficiently.

Cyclocondensation and Annulation Protocols

Cyclocondensation and annulation reactions are foundational strategies for the synthesis of quinazoline (B50416) derivatives. These methods typically involve the formation of the pyrimidine (B1678525) ring of the quinazoline system through the reaction of an ortho-substituted aniline (B41778) derivative with a suitable C1 or C2 synthon.

One common approach involves the condensation of 2-aminobenzonitriles with orthoesters, which can lead to the formation of the quinazoline ring. Another strategy is the reaction of 2-aminobenzylamines with various carbonyl compounds. For instance, the condensation of 2-aminobenzylamines with aldehydes, followed by an intramolecular cyclization and oxidation, yields 2-substituted quinazolines. A notable example is the reaction of 2-aminobenzylamines with aldehydes, which proceeds via an aminal intermediate that is subsequently oxidized to the quinazoline.

A significant advancement in this area is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a copper-catalyzed tandem reaction of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide (B78521) provides a route to diversely functionalized quinazolines. frontiersin.org The reaction proceeds through amination, condensation, intramolecular nucleophilic cyclization, and finally aromatization. frontiersin.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Aminobenzylamines, Aldehydes | CuCl, DABCO, 4-HO-TEMPO, O₂ | 2-Substituted quinazolines | organic-chemistry.org |

| 2-Bromobenzyl bromides, Aldehydes, NH₄OH | Cupric acetate (B1210297) | Functionalized quinazolines | frontiersin.org |

| o-Iodobenzaldehydes, Amidine hydrochlorides | Copper-catalyzed Ullmann N-arylation | Quinazolines | nih.gov |

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods. nih.gov Various transition metals, including palladium, copper, iron, cobalt, and manganese, have been employed in these synthetic transformations. mdpi.comrsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation in quinazoline synthesis. A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides an efficient route to 4-arylquinazolines. organic-chemistry.org This method involves a C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are cost-effective and have been successfully applied in various quinazoline syntheses. A copper-catalyzed one-pot tandem reaction between (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) has been demonstrated for the synthesis of functionalized quinazolines. nih.gov Another approach involves a copper-catalyzed aerobic oxidative synthesis from the one-pot reaction of aldehydes with 2-aminobenzylamines. organic-chemistry.org

Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines have been developed for quinazoline synthesis. nih.gov Furthermore, FeCl₂-catalyzed sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines provides access to C-2 substituted quinazolines. mdpi.comnih.gov

Manganese and Cobalt-Catalyzed Reactions: Earth-abundant metals like manganese and cobalt have also been utilized. A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been reported for the synthesis of 2-substituted quinazolines. mdpi.comnih.gov Similarly, a ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles offers a dehydrogenative route to quinazolines under mild conditions. mdpi.comnih.gov

| Catalyst | Starting Materials | Key Features | Yields | Reference |

| Palladium(II) | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Cascade reaction, C-C and C-N bond formation | Good | organic-chemistry.org |

| Copper(I) chloride | (2-Aminophenyl)methanols, Aldehydes, Ceric ammonium nitrate | One-pot tandem multi-component reaction | 66-93% | nih.gov |

| Iron(II) chloride | 2-Alkylamino N-H ketimines | sp³ C-H oxidation, Intramolecular C-N bond formation | Good to excellent | mdpi.comnih.gov |

| Manganese(I) pincer complex | 2-Amino-benzylalcohols, Nitriles | Acceptorless dehydrogenative annulation | Good | nih.gov |

| Cobalt(II) acetate | 2-Aminoaryl alcohols, Nitriles | Ligand-free, Dehydrogenative synthesis | Up to 95% | nih.gov |

Metal-Free Synthetic Approaches

To address the environmental and economic concerns associated with transition-metal catalysts, metal-free synthetic methodologies for quinazolines have been developed. These approaches often rely on the use of non-metallic catalysts or catalyst-free conditions, promoting greener chemical processes.

One notable metal-free approach is the oxidative annulation reaction. For instance, the reaction of 2-aminobenzophenone (B122507) with cyanamide (B42294) derivatives in the presence of p-toluene sulfonic acid (PTSA) or potassium tertiary butoxide (KOtBu) yields 2-aminated quinazolines. mdpi.com Molecular iodine has also been employed as a catalyst for the synthesis of quinazolines from 2-aminobenzylamines through an in situ condensation and oxidation process. mdpi.com Furthermore, catalyst-free, one-pot multi-component synthesis of quinazolin-4-carboxamides has been achieved using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate. bohrium.com

| Catalyst/Condition | Starting Materials | Product | Key Features | Reference |

| p-Toluene sulfonic acid (PTSA) / Potassium tertiary butoxide (KOtBu) | 2-Aminobenzophenone, Cyanamide derivatives | 2-Aminated quinazolines | Metal-free oxidative annulation | mdpi.com |

| Molecular iodine | 2-Aminobenzylamine, Oxalic acid dihydrate or malonic acid | Quinazolines | Oxidant-, base-, and metal-free | mdpi.com |

| Catalyst-free | 2-(2-Aminophenyl)-N,N-dialkyl-2-oxoacetamide, Aldehydes, Ammonium acetate | Quinazolin-4-carboxamides | One-pot multi-component synthesis | bohrium.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs have been successfully applied to the synthesis of quinazoline derivatives, offering a rapid and diversity-oriented approach.

The Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to produce polycyclic quinazolinones. nih.gov Another innovative approach involves the use of cyanamide as the amine component in an Ugi-4CR, followed by a radical-induced cyclization. nih.gov One-pot three-component condensation reactions are also common. For example, the reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin), an aldehyde, and ammonium acetate can yield quinazoline-4-carboxylic acid derivatives. hacettepe.edu.trdergipark.org.tr

| MCR Type | Key Reactants | Product | Reference |

| Ugi-4CR followed by Pd-catalyzed annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Isoindolo[1,2-b]quinazolinone derivatives | nih.gov |

| One-pot three-component condensation | (2-Amino-phenyl)-oxo-acetic acid sodium salt, Aldehyde, Ammonium acetate | Quinazoline-4-carboxylic acid | hacettepe.edu.trdergipark.org.tr |

| Four-component reaction | Aldehydes, Cycloketones, Cyanoamides, Potassium carbonate | Substituted quinazoline-carbonitriles | openmedicinalchemistryjournal.com |

Post-Synthetic Functionalization and Derivatization of Halogenated Quinazolines

Halogenated quinazolines are versatile intermediates that can be further functionalized through various chemical transformations. mdpi.com The halogen atom serves as a handle for introducing diverse substituents, enabling the synthesis of a wide array of quinazoline analogues.

Esterification and Transesterification of Quinazoline Carboxylic Acids

Quinazoline carboxylic acids can be readily converted to their corresponding esters through esterification reactions. A common method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. dergipark.org.tr This method has been successfully used to synthesize various ester derivatives of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid. dergipark.org.tr

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another valuable method. While specific examples for ethyl 6-chloroquinazoline-2-carboxylate are not detailed in the provided context, the general principles of transesterification are well-established and can be catalyzed by various agents, including cyclic amidines. google.com This process would be applicable for converting other esters of 6-chloroquinazoline-2-carboxylic acid to the ethyl ester.

| Reaction | Substrate | Reagents | Product | Reference |

| Esterification | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Various alcohols, Sulfuric acid | Quinazoline ester derivatives | dergipark.org.tr |

Regioselective Halogenation and Dehalogenation Studies

The precise installation and removal of halogen atoms on the quinazoline framework are fundamental transformations that enable further synthetic diversification.

Regioselective Halogenation:

Direct and regioselective halogenation of the quinazoline core, particularly when substituted with an electron-withdrawing group like an ethyl carboxylate at the C2 position, can be challenging. While specific studies on the direct halogenation of ethyl quinazoline-2-carboxylate are not extensively documented, methodologies applied to related quinoline (B57606) and quinazoline systems offer valuable insights. For instance, the regioselective C-H halogenation of 8-substituted quinolines has been achieved using metal-free conditions with trihaloisocyanuric acids, demonstrating high regioselectivity for the C5 position. frontiersin.orgresearchgate.net Analogous approaches could potentially be adapted for the quinazoline system, although the electronic properties of the diazine ring would significantly influence the regiochemical outcome.

In the context of quinazolinones, a related class of compounds, bromination has been noted to sometimes lack complete regioselectivity, necessitating careful purification. mdpi.com For the synthesis of specifically substituted quinazolines, a common strategy involves the use of pre-functionalized anilines as starting materials, which dictates the position of the halogen on the benzene (B151609) ring portion of the final quinazoline product. For example, the synthesis of thiazolo[5,4-f]quinazolines has utilized the preliminary introduction of a bromine atom on the ortho-position of an aromatic amine to achieve regiocontrolled formation of the fused thiazole (B1198619) ring. mdpi.com

Dehalogenation:

The removal of a chlorine atom, such as from the 6-position of this compound, is a crucial step in the synthesis of analogues where a hydrogen atom is desired at this position. Catalytic hydrodehalogenation is a widely employed and effective method for this transformation. Palladium-based catalysts are commonly used for the reduction of aryl chlorides. For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source can effectively remove chloro substituents from aromatic rings. organic-chemistry.org

More recent advancements have focused on developing milder and more environmentally friendly dehalogenation protocols. Nickel-catalyzed hydrodehalogenation of (hetero)aryl halides has been reported to proceed under aqueous micellar conditions, offering an alternative to precious metal catalysts. nih.gov Furthermore, palladium complexes with specialized ligands, such as ylide-substituted phosphines (YPhos), have been shown to catalyze the hydrodehalogenation of aryl chlorides under mild conditions using ethanol (B145695) as a hydride source. rsc.orgrsc.org Ruthenium(II) phosphine (B1218219) complexes have also been demonstrated to be effective catalysts for the dechlorination of aryl chlorides. acs.org

| Reaction | Catalyst/Reagent | Key Features | Potential Applicability |

| Halogenation | Trihaloisocyanuric acids | Metal-free, regioselective for some quinolines | Potential for direct C-H halogenation of the quinazoline core |

| Halogenation | N-Bromosuccinimide (NBS) | Common brominating agent | May lack complete regioselectivity in some quinazoline systems mdpi.com |

| Dehalogenation | Pd/C, H₂ | Widely used, effective for aryl chlorides organic-chemistry.org | Standard method for removing the 6-chloro substituent |

| Dehalogenation | Nickel complexes | Non-precious metal catalyst, aqueous conditions nih.gov | "Green" alternative for dehalogenation |

| Dehalogenation | Ruthenium(II) phosphine complexes | Rapid and complete dechlorination of aryl chlorides acs.org | Efficient catalytic system for chlorine removal |

Cross-Coupling Reactions on Halogenated Quinazoline-2-carboxylates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the quinazoline scaffold. The chlorine atom at the 6-position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating biaryl and heteroaryl-aryl linkages. nih.gov This reaction has been successfully applied to halogenated quinazolines to synthesize polysubstituted derivatives. For instance, the regioselective Suzuki-Miyaura coupling of 2,4,7-trichloroquinazoline (B1295576) with various aryl- and heteroarylboronic acids has been demonstrated, showcasing the ability to sequentially functionalize the quinazoline core. nih.gov In reactions involving di- or tri-haloquinazolines, the C4 position is generally the most reactive towards Suzuki-Miyaura coupling, followed by the C6 and then the C2 positions. nih.gov This inherent reactivity profile allows for selective functionalization.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govnih.gov This reaction is instrumental in introducing alkynyl moieties onto the quinazoline ring system. Studies on 4-chloroquinazolines have shown that Sonogashira coupling proceeds efficiently at this position to yield 4-alkynylquinazolines. mdpi.com The reaction conditions can be mild, often proceeding at room temperature. mdpi.com While the C4 position is highly activated, the C6-chloro position can also undergo Sonogashira coupling, typically under more forcing conditions or when more reactive positions are already substituted or absent.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netmdpi.com This reaction has been applied to the synthesis of alkenyl-substituted quinazolines. For example, 6-iodo-4-(isopropylamino)quinazolines have been successfully coupled with acrylates to afford the corresponding 6-alkenyl derivatives. organic-chemistry.org Although iodo and bromo derivatives are generally more reactive in Heck couplings, chloroquinazolines can also be utilized, often requiring more active catalyst systems or harsher reaction conditions. acs.org

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₃PO₄) youtube.com | Aryl/heteroaryl boronic acid | C-C (Aryl-Aryl) |

| Sonogashira | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) mdpi.com | Terminal alkyne | C-C (Aryl-Alkynyl) |

| Heck | Pd(OAc)₂, Ligand (e.g., (o-Tol)₃P), Base (e.g., NEt₃) mdpi.com | Alkene | C-C (Aryl-Alkenyl) |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinazolines

The electron-deficient nature of the quinazoline ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen atoms. The chlorine atoms on a chloroquinazoline are readily displaced by a variety of nucleophiles.

In polyhalogenated quinazolines, the regioselectivity of SNAr reactions is a critical consideration. For 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position. mdpi.comnih.gov This high regioselectivity is attributed to the greater electrophilicity of the C4 carbon, which has been supported by DFT calculations showing a lower activation energy for nucleophilic attack at this position compared to the C2 position. researchgate.netmdpi.comnih.gov This principle allows for the selective synthesis of 2-chloro-4-substituted quinazolines. The C2 position can then be substituted in a subsequent step, often requiring more forcing conditions. nih.gov

For a substrate like this compound, the primary sites for SNAr would be the C2 and C6 positions, assuming the C4 position is not halogenated. The presence of the electron-withdrawing carboxylate group at C2 would further activate this position towards nucleophilic attack. However, the chlorine at C6 on the benzene ring is less activated than halogens at the C2 or C4 positions and would generally require more forcing conditions for substitution by nucleophiles such as amines or alkoxides.

A wide range of nucleophiles, including primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates, can be employed in SNAr reactions with chloroquinazolines. mdpi.comnih.govnih.gov Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method for the rapid synthesis of 4-anilinoquinazolines. nih.gov

| Substrate | Position of Cl | Relative Reactivity in SNAr | Typical Nucleophiles |

| 2,4-Dichloroquinazoline | 4 | Most reactive mdpi.comnih.gov | Amines, Anilines, Alkoxides mdpi.comnih.gov |

| 2,4-Dichloroquinazoline | 2 | Less reactive than C4 nih.govnih.gov | Amines, Anilines (harsher conditions) nih.gov |

| 6-Chloroquinazoline (B2678951) | 6 | Least reactive | Strong nucleophiles, forcing conditions |

Reactivity Profiles and Transformational Chemistry of Ethyl 6 Chloroquinazoline 2 Carboxylate

Chemical Reactions of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group at the C-2 position is a primary site for chemical modification, allowing for its conversion into other key functional groups such as carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding 6-chloroquinazoline-2-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. This transformation is a common step in the synthesis of more complex quinazoline (B50416) derivatives where the carboxylic acid is a required intermediate.

Transesterification: While specific studies on the transesterification of ethyl 6-chloroquinazoline-2-carboxylate are not prevalent, the reaction is expected to follow standard mechanisms. organic-chemistry.org It can be performed under either acidic or basic conditions. organic-chemistry.org Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. organic-chemistry.org Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. organic-chemistry.org To ensure a high yield of the desired new ester, the alcohol reactant is typically used in large excess or as the solvent. organic-chemistry.org

Amidation: The direct conversion of the C-2 ester into an amide is a key transformation. This can be achieved by heating the ester with a primary or secondary amine, often in the presence of a base like triethylamine. This reaction provides a straightforward route to a wide variety of 6-chloroquinazoline-2-carboxamide derivatives, which are scaffolds of interest in medicinal chemistry. For example, various substituted amines can be introduced at this position to synthesize potential antimalarial agents.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Ethyl 5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate | (3-ethylphenyl)methanamine | N-((3-ethylphenyl)methyl)-5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxamide | Triethylamine | msu.edu |

| This compound | Various Amines | 6-chloroquinazoline-2-carboxamide derivatives | Heat | libretexts.org |

| Methyl 3-phenyl-2-thioxoquinazoline-4-one-7-carboxylate | Various Amines | 3-phenyl-2-thioxoquinazoline-4-one-7-carboxamide derivatives | Carbonyldiimidazole (CDI), Dioxane, Reflux | nih.govwikipedia.org |

Reactivity of the Halogen (Chlorine) at the C-6 Position

The chlorine atom at the C-6 position is attached to the benzene (B151609) portion of the quinazoline core. Its reactivity is substantially different from that of halogens located at the C-2 or C-4 positions of the pyrimidine (B1678525) ring.

The C-6 chloro substituent is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. This is because it is not sufficiently activated by the electron-withdrawing effects of the pyrimidine ring nitrogens, which primarily influence the C-2 and C-4 positions. For an SNAr reaction to occur on a benzene ring, strong electron-withdrawing groups are typically required in the ortho or para positions relative to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govorganic-chemistry.org

However, the C-6 chloro group is susceptible to displacement via modern palladium-catalyzed cross-coupling reactions. These methods have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the 6-chloroquinazoline (B2678951) with an organoboron reagent, such as an arylboronic acid. The reaction is catalyzed by a palladium complex and requires a base. This allows for the introduction of various aryl or heteroaryl groups at the C-6 position. Studies have shown that 6-bromoquinazolines tend to be more reactive and give better yields than their 6-chloro counterparts under similar conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the C-6 position and a primary or secondary amine. researchgate.netresearchgate.net It provides a versatile method for synthesizing 6-aminoquinazoline derivatives, which are difficult to prepare via direct nucleophilic substitution at this position. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. mdpi.comstackexchange.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | 6-chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acid | Pd(OAc)₂ / Ligand | 6-Aryl-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | nih.gov |

| Buchwald-Hartwig | 6-Bromobenzo[h]quinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / XantPhos | 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one | stackexchange.com |

Transformations Involving the Quinazoline Nitrogen Atoms

The quinazoline ring contains two nitrogen atoms, N-1 and N-3. Theoretical and experimental studies show that the N-3 position is the more nucleophilic and basic center. Consequently, reactions with electrophiles, such as protonation and alkylation, predominantly occur at this site. researchgate.net

Alkylation of the N-3 nitrogen with alkyl halides leads to the formation of 3-alkylquinazolinium salts. mdpi.com These quaternary ammonium (B1175870) salts are highly activated and can undergo further reactions. For example, they can react with alcohols to form 4-alkoxy-3-alkyl-3,4-dihydroquinazolines. mdpi.com The choice of alkylating agent and reaction conditions can be tuned to achieve selective N-alkylation. This reactivity is a cornerstone for creating a diverse array of substituted quinazoline derivatives.

| Reactant | Reagent | Product | Reference |

| Quinazoline | Alkyl Halide (e.g., Methyl Iodide) | 3-Alkylquinazolinium salt | mdpi.com |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate (B1210297) | N-Alkylated 2-Chloro-quinazolinone | stackexchange.com |

| Quinazolin-4(3H)-ones | Benzyl halides | 3-N-alkylated quinazolin-4-ones | nih.gov |

Electrophilic and Nucleophilic Reactivity of the Quinazoline Core

The quinazoline core exhibits a dual reactivity profile. The electron-rich benzene ring is susceptible to electrophilic attack, while the electron-deficient pyrimidine ring is prone to nucleophilic attack.

Electrophilic Reactivity: Electrophilic aromatic substitution occurs preferentially on the benzene portion of the molecule, as the pyrimidine ring is deactivated by the electronegative nitrogen atoms. researchgate.net The directing influence of the fused pyrimidine ring and the C-6 chloro substituent dictates the position of substitution. The general order of reactivity for electrophilic attack on the quinazoline ring is C-8 > C-6 > C-5 > C-7. researchgate.net Therefore, electrophiles will preferentially attack the C-8 position. Nitration is a known example of an electrophilic substitution reaction on the quinazoline core, typically yielding the 6-nitroquinazoline (B1619102) under harsh conditions (fuming nitric acid in concentrated sulfuric acid).

Nucleophilic Reactivity: The pyrimidine ring is highly electron-deficient and is thus the site of nucleophilic attack. The C-2 and C-4 positions are particularly electrophilic. If these positions bear a good leaving group, such as a halogen, they readily undergo nucleophilic aromatic substitution (SNAr). researchgate.net Numerous studies on 2,4-dichloroquinazolines show that the C-4 position is generally more reactive towards nucleophiles than the C-2 position under mild conditions. In the case of this compound, the C-2 position is already substituted with the ester group. However, the C-4 position remains a potential site for nucleophilic attack, although it lacks a leaving group in this specific molecule. Nucleophilic addition can also occur across the C=N3 bond, especially after protonation or alkylation at N-3, which increases the electrophilicity of C-4. researchgate.net

Structure Activity Relationship Sar Investigations of Quinazoline 2 Carboxylate Derivatives in Chemical Biology

Correlating Structural Features with Biological Activities (Non-Clinical Focus)

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological effects. For quinazoline (B50416) derivatives, SAR studies have revealed that substitutions at various positions on the heterocyclic ring system can dramatically alter their activity. nih.govacs.org

The introduction of halogen atoms is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. In the context of quinazoline derivatives, halogen substitution, particularly at the C-6 position, has been shown to be a critical determinant of activity.

The presence of a chlorine atom at the C-6 position, as seen in ethyl 6-chloroquinazoline-2-carboxylate, is a feature found in many biologically active quinazoline compounds. nih.gov Studies on various 6-chloro-quinazoline derivatives have demonstrated their potential as antitumor agents, capable of inducing apoptosis in human cancer cell lines. nih.gov The position and nature of the halogen can influence potency and selectivity. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, substitution on the aniline (B41778) ring with different halogens (Fluorine, Chlorine, Bromine, Iodine) significantly modulated their inhibitory potency against the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Specifically, a bromine substituent at the C3' position of the aniline ring resulted in the most effective EGFR inhibitor in one study. nih.gov

Halogenation can also impact how these molecules interact with proteins. For example, the substitution of halogen atoms on the phenyl ring of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives was found to increase their binding affinity to human serum albumin (HSA). mdpi.comresearchgate.net The binding affinity increased progressively with the atomic number of the halogen, suggesting that hydrophobic forces play a significant role in this interaction. mdpi.comresearchgate.net This highlights that halogenation not only affects interactions with specific therapeutic targets but also influences pharmacokinetic properties through plasma protein binding.

Furthermore, SAR studies have indicated that electron-withdrawing groups, such as halogens, on the quinazoline ring can be beneficial for certain biological activities. nih.gov The electronic properties conferred by halogens, such as their electronegativity and ability to form halogen bonds, can lead to more potent interactions at the target binding site. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity of Quinazoline Derivatives

| Quinazoline Scaffold | Halogen Position/Type | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| 4-Anilinoquinazoline | C3' of aniline ring (Br) | EGFR Inhibition | Emerged as the most effective inhibitor compared to H, F, Cl, I. | nih.gov |

| 4-Anilinoquinazoline | C3' of aniline ring (Cl, Br) | EGFR Inhibition | Showed higher dipole moments, correlating with increased potency. | nih.gov |

| Quinazolinone | C-6, C-8 (Iodine) | Antibacterial Activity | Significantly improved antibacterial activity. | nih.gov |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Phenyl ring (F, Cl, Br, I) | HSA Binding | Increased binding affinity with increasing halogen atomic number. | mdpi.comresearchgate.net |

The substituent at the C-2 position of the quinazoline ring plays a crucial role in defining the molecule's interaction with biological targets. The presence of a carboxylate group, particularly an ethyl ester like in this compound, is a key structural feature.

Studies on quinazolinone-2-carboxamide derivatives have underscored the importance of an acidic moiety at this position for certain biological activities. For example, the removal of a carboxylic acid functionality at C-2 or its replacement with a non-acidic group led to a complete loss of antiplasmodial activity. acs.org This suggests that the carboxylate group is essential for binding to the molecular target within the Plasmodium falciparum parasite.

In the context of enzyme inhibition, quinazoline-based carboxylic acids have been developed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The position of the carboxylic acid group on an appended anilino motif was found to be critical for inhibitory activity and selectivity against different hCA isoforms, particularly the tumor-associated hCA IX and XII. nih.gov This indicates that the carboxylate group is a key pharmacophoric feature that interacts with the enzyme's active site. The ester form, such as an ethyl carboxylate, can serve as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid.

Conversely, replacing the carboxylate with other functionalities can lead to different activity profiles. For instance, placing a thioalkyl fragment at the C-2 position of quinazoline has been shown to increase cytotoxic activity. nih.gov This highlights the diverse roles the C-2 substituent can play, with the carboxylate group often being pivotal for specific molecular recognition events. acs.orgnih.gov

Table 2: Role of C-2 Carboxylate/Carboxamide in Quinazoline Activity

| Compound Series | C-2 Substituent | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Quinazolinone-2-carboxamides | Carboxylic Acid | Antiplasmodial (P. falciparum) | Essential for activity; removal leads to complete loss of potency. | acs.org |

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Carboxylic Acid | Carbonic Anhydrase Inhibition | Crucial for inhibitory activity against hCA isoforms IX and XII. | nih.gov |

In many kinase inhibitors, a 4-anilino group is a privileged scaffold, essential for binding to the ATP pocket of enzymes like EGFR. nih.govmdpi.com The nature of the substituent on this aniline ring, as well as linkers at the C-4 position, can greatly affect potency and selectivity. mdpi.com

Substitutions at the C-7 position have been shown to enhance activity. For example, bulkier substituents or the introduction of an aminoalkoxy group at C-7 can be favorable for inhibitory activity against certain kinases. nih.govmdpi.com The insertion of electron-donating groups at both the C-6 and C-7 positions has also been found to increase the activity of some quinazoline derivatives. mdpi.com Similarly, an electron-releasing fragment at the C-5 and/or C-6 positions can enhance tubulin polymerization inhibition. nih.gov

Table 3: Influence of Other Quinazoline Ring Substituents on Activity

| Position(s) | Substituent Type | Target/Activity | Effect | Reference(s) |

|---|---|---|---|---|

| C-7 | Bulkier substituents | Kinase Inhibition | Favorable for inhibitory activity. | nih.gov |

| C-7 | Aminoalkoxy group | VEGFR Inhibition | Increases activity. | mdpi.com |

| C-6 and C-7 | Electron-donating groups | Antiproliferative (A431 cells) | Increased activity. | mdpi.com |

| C-5 and/or C-6 | Electron-releasing fragment | Tubulin Polymerization Inhibition | Enhances activity. | nih.gov |

Exploration of Molecular Targets (In Vitro, Non-Human Models)

Quinazoline derivatives are known to interact with a wide range of biological targets. In vitro studies using non-human models or isolated enzymes and receptors are crucial for elucidating their mechanisms of action and identifying specific molecular targets.

Enzyme inhibition is a primary mechanism through which quinazoline derivatives exert their biological effects. They have been extensively studied as inhibitors of various enzyme families, most notably protein kinases.

Protein Kinases: The quinazoline scaffold is the basis for several approved protein kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comekb.eg Many 4-anilinoquinazoline derivatives have shown potent inhibitory activity against EGFR tyrosine kinase, which is often overexpressed in various cancers. ekb.egnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling that leads to cell proliferation. nih.govekb.eg Beyond EGFR, quinazolines have been developed as inhibitors of other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating the versatility of the scaffold. mdpi.commdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another important target for quinazoline-based compounds. nih.govbohrium.com This enzyme is crucial for the synthesis of nucleotides and is a key target in cancer chemotherapy. Certain quinazolinone derivatives have displayed remarkable DHFR inhibitory activity, sometimes comparable to the classical inhibitor methotrexate. nih.gov

Carbonic Anhydrase (CA): Quinazolinone derivatives have also been identified as competitive inhibitors of carbonic anhydrase isoforms, such as hCA-II, which is associated with glaucoma. nih.govfrontiersin.orgresearchgate.net SAR studies revealed that the presence of specific groups, such as a nitro group on an appended phenyl ring, plays an important role in the inhibitory activity. frontiersin.org

Table 4: In Vitro Enzyme Inhibition by Quinazoline Derivatives

| Compound Class | Enzyme Target | Potency (IC₅₀ / Kᵢ) | Reference(s) |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Nanomolar range (e.g., 0.37 to 12.93 nM) | nih.gov |

| 2-Mercapto-quinazolin-4-ones | EGFR-TK | 13.40 nM | nih.gov |

| Quinazolinone derivative (6d) | EGFR | 0.069 µM | nih.gov |

| 2-Mercapto-quinazolin-4-ones | DHFR | Micromolar to sub-micromolar (e.g., 0.03 µM) | nih.gov |

| Quinazolinone analogs | Carbonic Anhydrase-II (hCA-II) | Micromolar range (e.g., 14.0–59.6 μM) | frontiersin.org |

In addition to inhibiting enzymes, quinazoline derivatives can act as ligands for various cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Adenosine (B11128) Receptors: Several studies have explored quinazolines as antagonists for adenosine receptors (A₁, A₂ₐ, A₂ₑ). nih.govnih.gov One study identified a 2-guanidino-quinazoline derivative that functioned as a potent and selective antagonist for the A₂ₑ receptor, with a binding Kᵢ value of 112 nM. nih.gov SAR exploration in this series indicated that the quinazoline N3 atom was necessary for recognition by the A₂ₑ receptor. nih.gov More recent work has focused on developing highly effective antagonists for the A₂ₐ adenosine receptor, using the 2-aminoquinazoline (B112073) scaffold as a starting point. nih.gov These studies often utilize competitive radioligand displacement assays or fluorescence polarization assays to determine the binding affinities of the compounds. nih.gov

These receptor binding studies are crucial for identifying novel therapeutic applications for quinazoline derivatives, for instance in neurodegenerative diseases or oncology where adenosine signaling plays a significant role. nih.gov

Table 5: Receptor Binding Affinity of Quinazoline Derivatives

| Quinazoline Derivative Type | Receptor Target | Assay Type | Binding Affinity (Kᵢ) | Reference(s) |

|---|---|---|---|---|

| 2-(2′-amino-4′-imidazolinone)-quinazoline | Adenosine A₂ₑ Receptor | Radioligand Binding | 112 nM | nih.gov |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Adenosine A₂ₐ Receptor | Radioligand Binding | 20 nM | nih.gov |

Investigations into Cellular Pathways and Processes

Research into the derivatives of the 6-chloroquinazoline (B2678951) scaffold has primarily focused on their impact on fundamental cellular processes in cancer cell lines, such as the induction of programmed cell death (apoptosis) and the modulation of the cell division cycle.

Several studies have demonstrated the pro-apoptotic potential of 6-chloroquinazoline derivatives in various cancer cell lines. For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system were synthesized and evaluated for their antitumor activities. Within this series, compounds designated as 5a and 5f emerged as the most active. nih.gov Fluorescence staining and flow cytometry analysis revealed their capability to induce apoptosis in human gastric carcinoma (MGC-803) and breast cancer (Bcap-37) cells. nih.gov

Another study on novel quinazoline derivatives identified a compound, 18 , which demonstrated significant apoptosis-inducing effects in MGC-803 cells. nih.gov Treatment with compound 18 led to a dose-dependent increase in the population of apoptotic cells. nih.gov Further mechanistic investigation revealed that this compound downregulated the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously upregulating the pro-apoptotic protein Bax and the cleavage of PARP, a key marker of apoptosis. nih.gov

Similarly, a series of 6-nitro-4-substituted quinazolines were synthesized and evaluated for their anticancer properties. One of the most potent derivatives, compound 6c , was found to induce apoptosis in cancer cells. researchgate.net

The table below summarizes the apoptotic effects of various 6-substituted quinazoline derivatives in different cancer cell lines.

| Compound | Cancer Cell Line | Key Findings on Apoptosis |

| 5a and 5f | MGC-803, Bcap-37 | Induced apoptosis. nih.gov |

| Compound 18 | MGC-803 | Dose-dependent induction of early and late apoptosis; decreased Bcl-2 and Mcl-1; increased Bax and cleaved PARP. nih.gov |

| Compound 6c | Colon and Lung Cancer Cells | Induced apoptosis. researchgate.net |

This table is interactive. Click on the headers to sort the data.

In addition to inducing apoptosis, quinazoline derivatives have been shown to modulate the cell cycle, a critical process for cancer cell proliferation. The aforementioned compound 18 was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov This indicates that the compound interferes with the cellular processes leading to mitosis, thereby inhibiting cell division.

Compound 6c from the 6-nitro-4-substituted quinazoline series also demonstrated the ability to cause cell cycle arrest at the G2/M phase. researchgate.net This suggests a common mechanism among certain quinazoline derivatives to halt cell proliferation by targeting the G2/M checkpoint of the cell cycle.

The findings on cell cycle modulation by these derivatives are presented in the table below.

| Compound | Cancer Cell Line | Effect on Cell Cycle |

| Compound 18 | MGC-803 | Arrested the cell cycle at the G2/M phase. nih.gov |

| Compound 6c | Colon and Lung Cancer Cells | Caused cell cycle arrest at the G2/M phase. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies of Biological Action (In Vitro, Non-Human)

The in vitro mechanistic studies on quinazoline derivatives have begun to elucidate the molecular targets and pathways through which they exert their biological effects. A significant body of research points towards the inhibition of protein kinases as a primary mechanism of action.

For example, the anticancer activity of many quinazoline derivatives has been linked to the inhibition of the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that promote cell growth and proliferation. researchgate.net Molecular docking studies of compound 6c suggested its binding to the active site of the EGFR enzyme, providing a plausible mechanism for its observed anticancer effects. researchgate.net

Another study focused on 2-anilino-4-alkylaminoquinazoline derivatives and their interaction with DNA. Some of these compounds exhibited a notable affinity for binding to DNA, suggesting that direct interaction with genetic material could be a mechanism contributing to their antitumor activity. researchgate.net

The table below outlines the proposed in vitro mechanisms of action for different quinazoline derivatives.

| Compound/Derivative Class | Proposed In Vitro Mechanism of Action |

| Compound 6c | Inhibition of Epidermal Growth Factor Receptor (EGFR). researchgate.net |

| 2-anilino-4-alkylaminoquinazolines | DNA binding. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Studies Applied to Chloroquinazoline Carboxylates

Quantum Chemical Investigations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of chloroquinazoline derivatives. Density Functional Theory (DFT) is a prominent method used for these studies, providing insights into molecular geometry, vibrational frequencies, and electronic properties. dergipark.org.tr

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. materialsciencejournal.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. physchemres.org A smaller energy gap suggests that a molecule is more reactive and polarizable. physchemres.org

These calculations allow for the determination of various global quantum chemical identifiers that predict reactivity. materialsciencejournal.org For instance, studies on related quinoline (B57606) and quinazoline (B50416) structures have used DFT to calculate parameters that describe their behavior in different chemical environments. dergipark.org.trphyschemres.org

Table 1: Key Quantum Chemical Parameters Calculated via DFT

| Parameter | Symbol | Description | Typical Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher values indicate a better electron donor. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower values indicate a better electron acceptor. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. | Influences the nature of chemical bonds. |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. | A larger HOMO-LUMO gap corresponds to greater hardness. |

| Global Softness | σ | The reciprocal of chemical hardness; measures the capacity of a molecule to receive electrons. | Higher values indicate greater reactivity. |

| Dipole Moment | μ | A measure of the net molecular polarity. | Affects solubility and the ability to engage in polar interactions. |

This table is representative of parameters calculated for quinazoline and quinoline derivatives in theoretical studies. materialsciencejournal.orgphyschemres.org

Analysis of the Molecular Electrostatic Potential (MESP) surface is another valuable output. The MESP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting intermolecular interactions. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chloroquinazoline carboxylates and related analogues, QSAR models can predict their potential therapeutic efficacy, such as inhibitory activity against specific enzymes like protein kinases. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to create a predictive model. nih.gov

For quinazoline derivatives, studies have shown that specific descriptors are critical for their activity. For example, in a QSAR study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors, Estate Contribution descriptors were found to be highly significant. nih.gov The models suggest that having an electron-withdrawing group at certain positions can enhance the inhibitory activity. nih.gov

Table 2: Common Descriptor Classes in QSAR Models for Quinazoline Analogues

| Descriptor Class | Examples | Information Encoded |

| Electronic | SaaOE-Index, SsClE-index, Dipole Moment | Describes the electronic aspects of the molecule, such as charge distribution and polarizability. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular shape, size, and degree of branching based on the 2D graph of the molecule. |

| Thermodynamic | Molar refractivity, LogP | Relates to the volume, polarizability, and lipophilicity of the molecule. |

| 3D Descriptors | Steric fields (CoMFA), Hydrophobic fields (CoMSIA) | Represents the 3D arrangement of atoms and associated physicochemical properties. nih.gov |

A robust QSAR model must be statistically validated to ensure its predictive power. Key statistical metrics include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set (pred_r²). nih.govmdpi.com Successful models can then be used to screen virtual libraries of compounds and prioritize the synthesis of novel derivatives with potentially enhanced activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design. For compounds related to Ethyl 6-chloroquinazoline-2-carboxylate, docking studies have been performed to elucidate their binding modes within the active sites of various enzymes.

These simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target protein. The results are often quantified by a scoring function that estimates the binding affinity, typically expressed as a binding energy (kcal/mol). researchgate.net

For example, docking studies on related 6-aryl-2-styrylquinazolin-4(3H)-ones have been conducted to investigate their binding motif within enzymes like dihydrofolate reductase and thymidylate synthase. nih.govnih.gov Similarly, derivatives of 6-chloroquinoline-4-carboxylates have been docked into the active sites of enzymes relevant to diseases like malaria. researchgate.net These studies help identify the crucial structural features of the quinazoline or quinoline core that are responsible for target recognition and inhibition.

Table 3: Representative Molecular Docking Findings for Related Quinazoline/Quinoline Scaffolds

| Compound Scaffold | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

| Quinazoline-2,4,6-triamine | EGFR-TK | Not specified | Met 769 | Hydrogen Bond nih.gov |

| 6-Aryl-2-styrylquinazolin-4(3H)-one | Dihydrofolate Reductase | Not specified | Not specified | Not specified nih.gov |

| Ethyl-quinoline-4-carboxylate | Farnesyltransferase (FTase) | -10.11 | ARG291, LYS294 | Not specified researchgate.net |

This table summarizes findings from various studies on compounds with similar core structures to illustrate the application of molecular docking.

The insights gained from docking simulations guide the rational design of new derivatives. By modifying the ligand's structure to enhance favorable interactions or to introduce new ones, medicinal chemists can design compounds with improved potency and selectivity for the intended biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing valuable information on the stability of the binding pose, the flexibility of the protein, and the dynamics of the interactions.

An MD simulation typically starts with the best-docked pose obtained from molecular docking. The system is solvated in a water box with ions to mimic physiological conditions. The simulation proceeds in several steps:

Energy Minimization: The system's geometry is optimized to remove any steric clashes or unfavorable contacts. nih.gov

Equilibration: The temperature and pressure of the system are gradually raised to physiological values and allowed to stabilize in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. nih.gov

Production Run: A long simulation (typically nanoseconds to microseconds) is run, during which the trajectory (atomic coordinates over time) is saved for analysis. nih.gov

Analysis of the MD trajectory can reveal the stability of key interactions, such as the occupancy of hydrogen bonds over the simulation time. It can also be used to calculate the binding free energy of the ligand to the protein, which provides a more accurate estimate of binding affinity than docking scores alone. Studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) have used MD simulations to confirm that specific residues, like Met 769, are crucial for stable binding through persistent hydrogen bonds. nih.gov This dynamic analysis confirms the importance of interactions predicted by static docking models and provides a deeper understanding of the binding mechanism.

Ethyl 6 Chloroquinazoline 2 Carboxylate As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The quinazoline (B50416) scaffold is a prominent feature in numerous biologically active compounds, and ethyl 6-chloroquinazoline-2-carboxylate serves as a key starting material for the elaboration of this core into more intricate heterocyclic systems. The presence of the chlorine atom at the 6-position and the ethyl carboxylate at the 2-position provides two reactive sites that can be selectively functionalized to build fused-ring systems and other complex architectures.

One notable application is in the synthesis of potent and selective p21-activated kinase 4 (PAK4) inhibitors. Although starting from the closely related ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate, the synthetic strategies employed highlight the utility of the 6-chloroquinazoline-2-carboxylate core. In these syntheses, the quinazoline ring system is constructed, and subsequent modifications at various positions, including the position equivalent to the chloro-substituent, lead to the final bioactive molecules. The general synthetic approach often involves the cyclization of appropriately substituted anthranilic acid derivatives. The resulting quinazoline can then undergo further transformations, such as nucleophilic aromatic substitution at the chlorinated position, to introduce diverse functionalities and build larger heterocyclic frameworks.

The reactivity of the quinazoline ring system, influenced by its substituents, allows for a variety of chemical transformations. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains and ring systems. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other functional groups, or it can be reduced to an alcohol, providing another point for molecular diversification. These reactions are instrumental in the construction of fused heterocyclic systems, where another ring is built onto the quinazoline core.

Building Block for Advanced Organic Synthesis

Beyond its role as a precursor for complex heterocycles, this compound is a valuable building block in its own right for advanced organic synthesis. Its utility stems from the predictable reactivity of its functional groups, allowing for its incorporation into larger molecules through a variety of coupling reactions and other synthetic transformations.

The chloro-substituent at the 6-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at this position. This capability is crucial for creating libraries of compounds with diverse substitutions on the quinazoline core, which is a common strategy in drug discovery and materials science.

The ethyl carboxylate group at the 2-position offers another handle for synthetic manipulation. As mentioned earlier, it can be readily converted into other functional groups like amides, hydroxymethyl groups, or even other heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazolo[1,5-c]quinazolines, a class of fused heterocyclic compounds with potential biological activities.

The combination of these reactive sites allows for a modular approach to the synthesis of complex organic molecules. Chemists can systematically vary the substituents at both the 2- and 6-positions to fine-tune the electronic and steric properties of the final product, which is essential for optimizing its desired function, be it biological activity or material properties.

Role in the Development of Agrochemicals and Other Specialty Chemicals

Research in agrochemical development often mirrors the strategies used in medicinal chemistry, where a core scaffold is decorated with various functional groups to optimize its biological activity and selectivity. The synthetic versatility of this compound makes it an ideal starting point for such exploratory studies. The ability to introduce a wide range of substituents at the 2- and 6-positions allows for the systematic investigation of structure-activity relationships, a critical step in the discovery of new agrochemical agents. researchgate.net

Beyond agrochemicals, quinazoline derivatives are being explored for their potential in other areas of specialty chemicals, such as dyes, pigments, and functional materials. The rigid, planar structure of the quinazoline ring system, combined with the ability to tune its electronic properties through substitution, makes it a promising chromophore for the development of new colorants. Furthermore, the potential for quinazoline derivatives to exhibit interesting photophysical properties opens up possibilities for their use in organic electronics and other advanced materials applications. The synthetic accessibility of diverse quinazoline derivatives from intermediates like this compound is a key enabler for research in these emerging fields.

Future Research Directions and Perspectives in Quinazoline 2 Carboxylate Chemistry

Advancements in Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste generation. Future research in the synthesis of ethyl 6-chloroquinazoline-2-carboxylate and its derivatives will likely focus on the adoption of more sustainable methodologies.

Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. Emerging sustainable alternatives for quinazoline (B50416) synthesis that can be adapted for this compound include:

Visible-Light-Mediated Synthesis: Recent studies have demonstrated the synthesis of quinazoline compounds using blue LED irradiation at room temperature, eliminating the need for transition metal catalysts and harsh oxidants. This approach, which can utilize α-keto acids as an acyl source, offers a milder and more environmentally friendly pathway. rsc.org

Catalysis with Earth-Abundant Metals: The use of catalysts based on earth-abundant and non-toxic metals like manganese is a promising green alternative to precious metal catalysts. Phosphine-free manganese pincer complexes have shown efficacy in the dehydrogenative coupling reactions to form quinazolines, a method that could be explored for the synthesis of quinazoline-2-carboxylates. scispace.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste. A novel Ugi-type multicomponent reaction has been shown to produce highly substituted quinazolines and is scalable from nanomole to gram scale, highlighting its potential for sustainable and diverse library synthesis. rsc.org

These methodologies represent a significant step towards more eco-friendly and efficient manufacturing of quinazoline-2-carboxylate derivatives, aligning with the growing demand for sustainable practices in the chemical industry.

High-Throughput Screening and Combinatorial Chemistry for Quinazoline Library Generation

The exploration of the vast chemical space accessible from the this compound scaffold necessitates the use of high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new biological modulators.

Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. Starting from the this compound core, diverse libraries can be generated by introducing a variety of substituents at different positions of the quinazoline ring. For example, the 2-carboxylate group can be converted to a wide range of amides, while the 4-position can be functionalized through nucleophilic substitution of a chloro group.

High-throughput screening provides the means to rapidly assess the biological activity of these large compound libraries. HTS assays can be designed to identify compounds that modulate the activity of a specific biological target, such as an enzyme or a receptor. Quantitative HTS (qHTS) can further provide concentration-response curves for every compound in a library, offering a more detailed understanding of their potency and efficacy directly from the primary screen. nih.gov The integration of combinatorial synthesis and HTS allows for the efficient exploration of structure-activity relationships (SAR) and the identification of promising lead compounds for further development.

| Strategy | Description | Key Advantages |

| Combinatorial Chemistry | Systematic synthesis of a large library of related compounds from a common scaffold. | Rapid generation of chemical diversity, efficient exploration of structure-activity relationships. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Fast identification of "hit" compounds, amenable to miniaturization and automation. |

| Quantitative HTS (qHTS) | Generates concentration-response data for all compounds in a library in the primary screen. | Provides richer data, reduces false negatives, and allows for earlier SAR insights. nih.gov |

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design of novel bioactive molecules. For derivatives of this compound, these approaches can guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that bind with high affinity and selectivity. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, X-ray crystallography and molecular docking were used to guide the design of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. acs.orgnih.gov These studies revealed key interactions between the quinazoline scaffold and the ATP-binding pocket of PAK4, such as hydrogen bonds with the hinge region and hydrophobic interactions with specific residues. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the structural features that are important for activity and guide the design of more potent inhibitors. bohrium.combenthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, helping to assess the stability of the binding mode predicted by docking and to understand the energetic contributions of different interactions. bohrium.combenthamdirect.com

The iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more focused and efficient optimization of lead compounds, reducing the time and cost associated with drug discovery.

Exploration of Novel Biological Modulators (In Vitro, Non-Human)

Derivatives of this compound have shown promise as modulators of various biological targets, particularly protein kinases. Future research will likely expand the scope of biological investigation to identify novel modulators for a range of therapeutic areas.

One of the most promising areas of research for 6-chloroquinazoline-2-carboxylate derivatives has been the development of p21-activated kinase 4 (PAK4) inhibitors . PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation, migration, and survival. A number of studies have reported the design and synthesis of potent and selective PAK4 inhibitors based on the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold. acs.orgnih.gov

The in vitro evaluation of these compounds has been conducted using various assays, including:

Enzymatic Assays: Fluorescence Resonance Energy Transfer (FRET)-based assays are commonly used to determine the inhibitory activity of compounds against purified kinases like PAK4 and to assess their selectivity against other related kinases (e.g., PAK1). acs.org

Cell-Based Assays: The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. Furthermore, their effects on cell migration, invasion, and the cell cycle can be investigated to understand their mechanism of action at a cellular level. nih.govnih.gov

The following table summarizes the in vitro activity of selected 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as PAK4 inhibitors.

| Compound | PAK4 Ki (μM) acs.org | PAK1 Ki (μM) acs.org | A549 Cell Proliferation IC50 (μM) nih.gov |

| 27e | 0.010 | - | 0.61 |

| 27g | 0.013 | - | - |

| 27i | 0.011 | - | - |

| 27j | 0.009 | - | - |

| 31 (CZh226) | - | - | Potent inhibition of migration and invasion |

Beyond PAK4, the versatile quinazoline-2-carboxylate scaffold holds the potential to be adapted for the development of inhibitors against other kinases and biological targets implicated in various diseases. Future in vitro studies will be crucial in uncovering the full therapeutic potential of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 6-chloroquinazoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis of quinazoline derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-chloroquinazoline-2-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) under reflux in dichloromethane is a common approach. Yield optimization requires controlling reaction time, temperature, and stoichiometry. Purity is achieved via recrystallization or column chromatography .

- Data Note : Analogous compounds (e.g., ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) achieve yields >90% under reflux conditions with HCl or NaOH .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolves atomic positions and confirms regiochemistry (e.g., SHELX programs for refinement ).

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chlorine at C6 and ethyl ester at C2).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated , ~236.6 g/mol).

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays. Stability is tested via HPLC under varying pH and temperature. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate remains stable in DMSO at 4°C for >6 months .

Advanced Research Questions

Q. How does the electron-withdrawing chlorine at C6 influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : Chlorine at C6 activates the quinazoline core for nucleophilic attack at adjacent positions. Computational modeling (e.g., DFT) can predict reaction sites by analyzing electron density distribution .

- Case Study : In ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, bromine at C6 directs substitution to C4, suggesting similar behavior for the chloro analog .

Q. What strategies resolve contradictions in biological activity data across structurally similar quinazolines?

- Approach :

Meta-analysis : Compare IC values from assays using standardized protocols (e.g., kinase inhibition studies).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethyl ester vs. methyl) with activity. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate shows enhanced solubility over methyl analogs, impacting bioavailability .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Cross-reference with crystallographic data (e.g., PDB entries for quinazoline-protein complexes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) to control stereochemistry.

- Process Optimization : Use microreactors for precise temperature control, reducing side reactions. Industrial-scale recrystallization protocols (e.g., ethyl acetate/hexane mixtures) ensure >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products